molecular formula C20H23BrN2O2S B247920 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone

2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone

Cat. No. B247920
M. Wt: 435.4 g/mol
InChI Key: QBUPCONSUIJSQC-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone, also known as BRL-15572, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone reduces the release of dopamine in the brain, which is associated with the reward and motivation system. 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone also inhibits the activity of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This leads to an increase in the extracellular levels of serotonin, which is associated with the regulation of mood and emotion.
Biochemical and Physiological Effects:
2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is associated with the reward and motivation system. 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone has also been shown to increase the extracellular levels of serotonin, which is associated with the regulation of mood and emotion. These properties make 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone a promising candidate for the development of novel treatments for addiction, depression, and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one of the limitations of using 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone. One potential direction is the development of novel treatments for addiction and other neuropsychiatric disorders based on the selective inhibition of the dopamine D3 receptor. Another potential direction is the study of the role of the serotonin transporter in the regulation of mood and emotion, and the development of novel treatments based on the inhibition of this transporter. Additionally, further research is needed to optimize the synthesis and formulation of 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone for use in various experimental settings.

Synthesis Methods

The synthesis of 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone involves the reaction between 4-bromoanisole and 4-[4-(methylsulfanyl)benzyl]piperazine in the presence of ethyl chloroformate and triethylamine. The resulting product is then treated with ethanolic hydrogen chloride to obtain 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone in high yield and purity.

Scientific Research Applications

2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone has also been shown to inhibit the activity of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. These properties make 2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone a promising candidate for the development of novel treatments for addiction, depression, and other neuropsychiatric disorders.

properties

Product Name

2-(4-Bromophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone

Molecular Formula

C20H23BrN2O2S

Molecular Weight

435.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23BrN2O2S/c1-26-19-8-2-16(3-9-19)14-22-10-12-23(13-11-22)20(24)15-25-18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3

InChI Key

QBUPCONSUIJSQC-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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